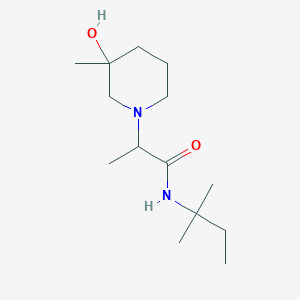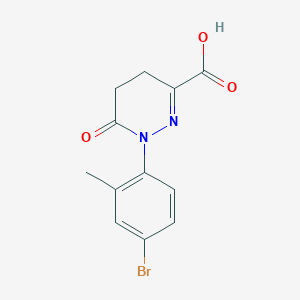![molecular formula C13H16ClNO3 B6644189 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid, also known as CMBA, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid involves the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid. One area of research is the development of more efficient synthesis methods that can produce larger quantities of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid and its potential as an anticancer drug. Other future directions include the study of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid in combination with other drugs, the development of drug delivery systems for 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid, and the study of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid in other disease models.
Méthodes De Synthèse
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid can be synthesized through a multistep process that involves the reaction of 2-chloro-3-methylbenzoic acid with N-methyl-2-amino-3-buten-1-ol, followed by the reaction of the resulting product with isobutyryl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid has been used in the study of enzyme inhibitors, protein-protein interactions, and drug delivery systems.
Propriétés
IUPAC Name |
3-[(2-chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-7-5-4-6-10(11(7)14)12(16)15-9(3)8(2)13(17)18/h4-6,8-9H,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLRPYWIGFQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)C(C)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


